
2-Isopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-isopropil-3-oxo-2,3-dihidropiridazina-4-carboxílico normalmente implica la reacción de materiales de partida apropiados en condiciones controladas. Un método común implica la ciclización de un precursor adecuado, como un derivado de hidracina, con una isopropilcetona . La reacción se lleva a cabo normalmente en presencia de un catalizador y en condiciones específicas de temperatura y presión para asegurar que se obtiene el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de ácido 2-isopropil-3-oxo-2,3-dihidropiridazina-4-carboxílico puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-isopropil-3-oxo-2,3-dihidropiridazina-4-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los correspondientes derivados oxo.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como los derivados de hidracina.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr el resultado deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados de hidracina .
Aplicaciones Científicas De Investigación
El ácido 2-isopropil-3-oxo-2,3-dihidropiridazina-4-carboxílico tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción del ácido 2-isopropil-3-oxo-2,3-dihidropiridazina-4-carboxílico implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así su actividad . Los objetivos moleculares y las vías exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-oxo-2,3-dihidropiridazina-4-carboxílico: Un compuesto similar con un sustituyente diferente en la posición 2.
Ácido 3-hidroxipiridazina-4-carboxílico: Otro compuesto relacionado con un grupo hidroxilo en lugar de un grupo oxo.
Singularidad
El ácido 2-isopropil-3-oxo-2,3-dihidropiridazina-4-carboxílico es único debido a su sustituyente isopropílico específico, que puede influir en su reactividad química y actividad biológica. Esta singularidad lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
3-oxo-2-propan-2-ylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)10-7(11)6(8(12)13)3-4-9-10/h3-5H,1-2H3,(H,12,13) |
Clave InChI |
UMJMHWWMNHBKEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C(=CC=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


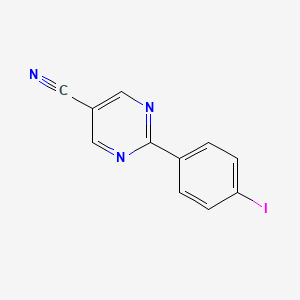

![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-ethyl-1,2,4-oxadiazole](/img/structure/B11788221.png)
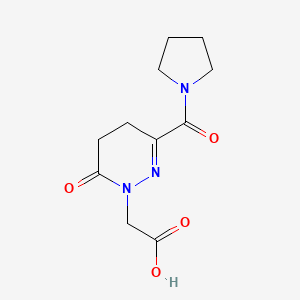


![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)

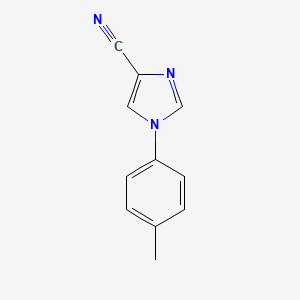
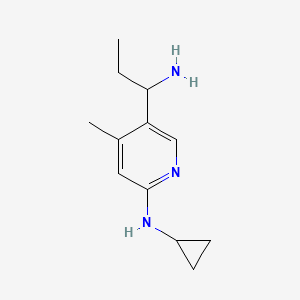

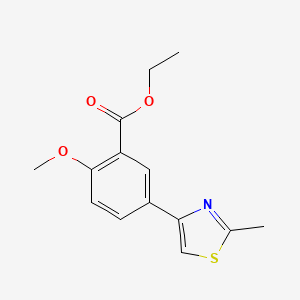

![Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11788291.png)
